molecular formula C11H8OS2 B14633116 1,3-Benzoxathiole, 2-(2-thienyl)- CAS No. 55148-88-4

1,3-Benzoxathiole, 2-(2-thienyl)-

Cat. No.: B14633116
CAS No.: 55148-88-4
M. Wt: 220.3 g/mol
InChI Key: QBUIBYUHOAJZTE-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-(2-thienyl)- is an organic compound with the molecular formula C11H8OS2. It is a heterocyclic compound containing both sulfur and oxygen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole, 2-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 2-mercaptobenzoxazole with 2-bromo thiophene under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1,3-Benzoxathiole, 2-(2-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzoxathiole, 2-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxathiole, 2-(2-thienyl)- is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

55148-88-4

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

2-thiophen-2-yl-1,3-benzoxathiole

InChI

InChI=1S/C11H8OS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7,11H

InChI Key

QBUIBYUHOAJZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(S2)C3=CC=CS3

Origin of Product

United States

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